3,4-diethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
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Overview
Description
3,4-diethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a dibenzo[b,f][1,4]oxazepine core, which is known for its pharmacological properties.
Mechanism of Action
Target of Action
The primary target of this compound is the Dopamine D2 receptor . Dopamine D2 receptors are a class of G-protein coupled receptors that are prominent in the vertebrate central nervous system (CNS). These receptors are of significant clinical interest, as they are the target of many antipsychotic drugs.
Mode of Action
The compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to these receptors, the compound can modulate the neural signaling pathways mediated by dopamine, a key neurotransmitter involved in a variety of CNS functions, including mood regulation and reward-driven behavior.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific context of its use. Given its role as a Dopamine D2 receptor inhibitor, it could potentially be used to treat a variety of CNS disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide typically involves the following steps:
Formation of the Dibenzo[b,f][1,4]oxazepine Core: This can be achieved through cyclocondensation reactions involving substituted 2-aminophenols and substituted 2-halobenzaldehydes.
Introduction of the Benzamide Group: The benzamide moiety can be introduced via amide coupling reactions using appropriate reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-diethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Comparison with Similar Compounds
Similar Compounds
10,11-Dihydro-11-oxodibenzo[b,f][1,4]thiazepine: Known for its use as an intermediate in the synthesis of quetiapine.
2-(10-Oxo-10,11-dihydrodibenzo[b,f]thiepin-2-yl)propanoic acid: Another compound with a similar core structure, used in various chemical applications.
Uniqueness
3,4-diethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is unique due to its specific substitution pattern and the presence of the benzamide group. This structural uniqueness may confer distinct pharmacological properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
3,4-diethoxy-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5/c1-3-29-21-11-9-15(13-22(21)30-4-2)23(27)25-16-10-12-19-17(14-16)24(28)26-18-7-5-6-8-20(18)31-19/h5-14H,3-4H2,1-2H3,(H,25,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWVSDUINRCPME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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